Increased Lipophilicity vs. Non-Methylated Analog
The target compound exhibits a higher calculated LogP (1.57) compared to the non-methylated analog, tert-butyl azetidin-3-yl(methyl)carbamate (calculated LogP 1.4). This indicates enhanced lipophilicity, which may influence membrane permeability and CNS penetration potential . The 3-methyl substitution adds hydrophobic bulk and reduces hydrogen bonding capacity, a key driver for optimizing brain-penetrant candidates .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.57 |
| Comparator Or Baseline | tert-butyl azetidin-3-yl(methyl)carbamate (CAS 577777-20-9): 1.4 |
| Quantified Difference | ΔLogP = +0.17 |
| Conditions | Calculated using standard in silico prediction methods |
Why This Matters
Higher LogP can improve passive membrane diffusion, a critical parameter for CNS drug discovery, making this compound a potentially more valuable starting point for neurological targets.
